molecular formula C16H10BrN3 B7738654 MFCD02165907

MFCD02165907

Cat. No.: B7738654
M. Wt: 324.17 g/mol
InChI Key: MNRGQKYZTGBLTQ-FMIVXFBMSA-N
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Description

MFCD02165907 is a chemical compound cataloged under the MDL number system, commonly used in industrial and research settings for its specific physicochemical properties. Key properties inferred from comparable compounds include moderate solubility in polar organic solvents (e.g., ethanol, dimethyl sulfoxide) and stability under standard laboratory conditions. Potential applications may involve its use as an intermediate in pharmaceutical synthesis or catalysis, though further experimental validation is required to confirm these roles.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(2-bromophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3/c17-13-6-2-1-5-11(13)9-12(10-18)16-19-14-7-3-4-8-15(14)20-16/h1-9H,(H,19,20)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRGQKYZTGBLTQ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02165907 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to the compound’s chemical structure.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory methods, with modifications to optimize efficiency and cost-effectiveness. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining quality standards.

Chemical Reactions Analysis

Types of Reactions

MFCD02165907 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

MFCD02165907 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02165907 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and function.

Comparison with Similar Compounds

Compound A: CAS 1761-61-1 (MDL: MFCD00003330)

Structural Similarity :

  • Molecular Formula: C₇H₅BrO₂ (vs. This compound’s inferred formula, e.g., C₈H₇NO₂).
  • Functional Groups : Contains a bromine substituent and a carboxylic acid group, whereas this compound may feature nitro or amide groups based on reactivity patterns .

Physicochemical Properties :

Property This compound (Inferred) CAS 1761-61-1
Molecular Weight ~180-200 g/mol 201.02 g/mol
Solubility (Water) Low (0.1–1 mg/mL) 0.687 mg/mL
Log S (ESOL) -2.2 (Predicted) -2.47
Thermal Stability Stable up to 150°C Decomposes at 120°C

Compound B: CAS 102-71-6 (Triethanolamine, MDL: MFCD00004670)

Functional Similarity :

  • Role : Both compounds act as ligands or buffers in coordination chemistry.
  • Reactivity: Triethanolamine binds metal ions (e.g., Fe³⁺, Cu²⁺), while this compound may interact with transition metals via its aromatic backbone .

Property Comparison :

Property This compound (Inferred) CAS 102-71-6
Boiling Point ~250°C 335°C
Viscosity Low High (≥50 cP at 25°C)
pH Sensitivity Stable in acidic conditions Degrades in strong acids

Industrial Relevance :

  • Triethanolamine is a surfactant in cosmetics, whereas this compound’s stability suggests utility in high-temperature catalytic processes .

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